molecular formula C8H4BrF5O B8719417 1-Bromo-3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)benzene

1-Bromo-3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B8719417
M. Wt: 291.01 g/mol
InChI Key: LPCLDMZUPDUXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H4BrF5O and its molecular weight is 291.01 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4BrF5O

Molecular Weight

291.01 g/mol

IUPAC Name

1-bromo-3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)benzene

InChI

InChI=1S/C8H4BrF5O/c9-4-1-5(10)3-6(2-4)15-8(13,14)7(11)12/h1-3,7H

InChI Key

LPCLDMZUPDUXRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)OC(C(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-fluorophenol (104 mmol crude), prepared as described in Step 1, Procedure 7, and iodo-1,1,2,2,-tetrafluoroethane (28.4 g, 125 mmol) in DMSO (80 mL) was added K2CO3 (57.0 g, 420 mmol). The reaction mixture was sealed in a thick walled glass pressure round bottom flask and heated at 70° C. for 18 h. The reaction mixture was cooled to rt, diluted with water (500 mL) and extracted with ether (3×200 mL). The combined ether layers were washed with 1N NaOH (2×200 mL), water (2×200 mL) and sat. NaCl (200 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure to yield a residue. The residue was dissolved in ether (150 mL) and filtered through a plug of activated basic alumina The filtrate was concentrated under reduced pressure to give 1-bromo-3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)benzene as a pale yellow oil (27.2 g, 88% for two steps) which was used without further purification. LCMS: RT=1.91 min, [M+H] No Ionizable peak (2 min Phenomenex Luna C18 column, 4.6×30 mm eluting with 10-90% MeOH/H2O over 2 minutes containing 0.1% TFA; 5 mL/min, monitoring at 220 nm); HPLC: RT=3.76 min (Phenomenex Luna C18 column, 4.6×50 mm eluting with 10-90% MeOH/H2O over 4 minutes containing 0.2% PPA; 4 mL/min, monitoring at 220 nm, Purity 100%); NMR: 400 MHz 1H(CDCl3) ppm 7.19 (m, 2 H), 6.92 (d, J=8.35 Hz, 1 H), 5.88 (tt; J=52.95 Hz and J=2.64 Hz, 1 H).
Quantity
104 mmol
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
57 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six

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